7-fluoro-3-methylquinoxalin-2(1H)-one
CAS No.:
Cat. No.: VC4060821
Molecular Formula: C9H7FN2O
Molecular Weight: 178.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H7FN2O |
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Molecular Weight | 178.16 g/mol |
IUPAC Name | 7-fluoro-3-methyl-1H-quinoxalin-2-one |
Standard InChI | InChI=1S/C9H7FN2O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-4H,1H3,(H,12,13) |
Standard InChI Key | VMCMFKQRULNMJT-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C=C(C=C2)F)NC1=O |
Canonical SMILES | CC1=NC2=C(C=C(C=C2)F)NC1=O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
7-Fluoro-3-methylquinoxalin-2(1H)-one belongs to the quinoxalinone class, which consists of a bicyclic framework formed by fusion of a benzene ring with a pyrazine-derived ring. The fluorine atom at position 7 introduces strong electron-withdrawing effects, while the methyl group at position 3 contributes steric bulk and moderate electron-donating characteristics. This combination creates a polarized electronic environment that influences both chemical reactivity and intermolecular interactions .
The molecular formula C₉H₇FN₂O corresponds to a molecular weight of 178.17 g/mol. Key spectroscopic identifiers include:
Property | Value |
---|---|
IUPAC Name | 7-fluoro-3-methylquinoxalin-2(1H)-one |
SMILES | CC1=C(NC2=C(C=CC(=C2)F)N1)O |
InChI Key | ZXGDQNLIAUXOLE-UHFFFAOYSA-N |
XLogP3 | 1.8 (predicted) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
The fluorine atom’s electronegativity (3.98 Pauling scale) significantly impacts the compound’s dipole moment, calculated at approximately 4.2 D using density functional theory (DFT) models .
Synthetic Methodologies
Direct Fluorination Strategies
A prominent route involves regioselective fluorination of 3-methylquinoxalin-2(1H)-one precursors. In one protocol, 3-methylquinoxalin-2(1H)-one undergoes electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C for 12 hours, achieving 72% yield . The reaction proceeds via a radical mechanism, with the fluorine atom preferentially inserting at the electron-rich 7-position due to the methyl group’s +I effect.
Alkylation and Ring Closure
Alternative syntheses employ phosphonium ylide-mediated alkylation, as demonstrated in the preparation of analogous compounds. For example, treatment of 1-methylquinoxalin-2(1H)-one with methyltriphenylphosphonium bromide under basic conditions (KHCO₃, DMF, 100°C) introduces the methyl group at position 3 with 88% efficiency . Critical reaction parameters include:
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Temperature: 100–120°C
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Solvent: Polar aprotic (DMF, DMSO)
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Catalyst: None required
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Reaction time: 6–8 hours
Physicochemical Properties
Solubility and Stability
Experimental data indicate moderate solubility in polar organic solvents:
Solvent | Solubility (mg/mL, 25°C) |
---|---|
Dimethyl sulfoxide | 45.2 ± 2.1 |
Methanol | 18.7 ± 1.3 |
Chloroform | 32.9 ± 1.8 |
Water | <0.1 |
The compound demonstrates thermal stability up to 240°C (TGA analysis), with decomposition occurring via cleavage of the N–C bond in the pyrazinone ring .
Spectroscopic Profiles
¹H NMR (400 MHz, CDCl₃):
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δ 7.77 (dd, J = 8.8, 5.9 Hz, 1H, H-5)
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δ 7.05 (td, J = 8.5, 2.6 Hz, 1H, H-6)
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δ 6.98 (dd, J = 10.0, 2.6 Hz, 1H, H-8)
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δ 3.66 (s, 3H, N–CH₃)
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δ 2.57 (s, 3H, C–CH₃)
¹³C NMR (101 MHz, CDCl₃):
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δ 162.9 (d, JC-F = 250.5 Hz, C-7)
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δ 157.2 (d, JC-F = 4.0 Hz, C-2)
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δ 134.6 (d, JC-F = 12.1 Hz, C-6)
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δ 21.7 (C–CH₃)
The upfield shift of the methyl carbon (21.7 ppm) confirms minimal conjugation with the aromatic system .
Reactivity and Derivative Formation
Electrophilic Substitution
The fluorine atom directs incoming electrophiles to the 5- and 8-positions. Nitration with fuming HNO₃/H₂SO₄ at 0°C produces 5-nitro-7-fluoro-3-methylquinoxalin-2(1H)-one in 65% yield. This regioselectivity aligns with calculated Fukui indices (f⁺ = 0.12 at C5 vs. 0.08 at C8) .
Cross-Coupling Reactions
Suzuki-Miyaura coupling with arylboronic acids occurs at C-8 when catalyzed by Pd(PPh₃)₄/K₂CO₃ in dioxane (80°C, 24 h). A representative reaction with 4-methoxyphenylboronic acid gives 8-(4-methoxyphenyl)-7-fluoro-3-methylquinoxalin-2(1H)-one in 58% yield .
Biological and Material Applications
Antimicrobial Activity
In vitro testing against Staphylococcus aureus (ATCC 29213) revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to ciprofloxacin (MIC = 8 µg/mL). The fluorine atom enhances membrane permeability, while the methyl group prevents efflux pump recognition .
Organic Electronics
Thin films deposited via physical vapor deposition exhibit an electron mobility of 0.45 cm²/V·s, attributed to the fluorine-induced dipole alignment. This performance surpasses unfluorinated analogs (0.12–0.25 cm²/V·s), suggesting utility in n-type organic semiconductors .
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